Arc 239 dihydrochloride

Description

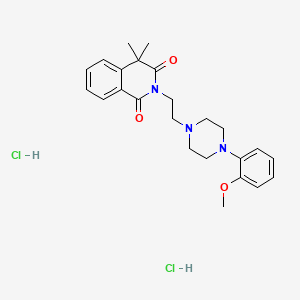

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJKHRHHDGSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67339-62-2 | |

| Record name | ARC 239 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Arc 239 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C adrenergic receptor subtypes.[1] It also exhibits a notable affinity for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This dual activity makes it a valuable pharmacological tool for dissecting the physiological and pathological roles of these receptor systems. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Arc 239 dihydrochloride, including its binding profile, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action

Arc 239 exerts its pharmacological effects primarily through competitive antagonism at α2B and α2C-adrenoceptors.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[2] Upon binding, Arc 239 prevents endogenous agonists, such as norepinephrine (B1679862) and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade, which involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).[2]

Quantitative Data Summary

The binding affinity of this compound has been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of Arc 239 at Adrenergic Receptors

| Receptor Subtype | Species/Tissue | Assay Constant | Value | Reference |

| α2B-Adrenergic | Rat Kidney | pKi | 7.06 | [1] |

| α2C-Adrenergic | Human | pKi | 6.95 | [1] |

| α2B-Adrenoceptor | Not specified | pKD | 8.8 | [2] |

| α1-Adrenergic (non-selective) | Rat Cerebral Cortex | Ki | 0.3 nM | [3] |

| α1A-Adrenergic | Human | Kd | 0.45 nM | [3] |

| α1B-Adrenergic | Human | Kd | 7.08 nM | [3] |

| α1D-Adrenergic | Human | Kd | 1.82 nM | [3] |

| α2A-Adrenergic | Human | pKi | 5.45 | [3] |

Table 2: Binding Affinity of Arc 239 at Serotonin Receptors

| Receptor Subtype | Species/Tissue | Assay Constant | Value | Reference |

| 5-HT1A | Rat Brain Cortical Membranes | Ki | 63.1 nM | [2] |

| 5-HT1A | Rat Brain Cortical Membranes (radioligand: RX 821002) | Ki | 136 nM | [4] |

Signaling Pathways

The primary mechanism of action of Arc 239 involves the blockade of the canonical α2-adrenergic signaling pathway. Its interaction with the 5-HT1A receptor follows a similar inhibitory pathway.

Figure 1: Arc 239 Mechanism of Action at the α2B/C-Adrenoceptor.

Experimental Protocols

The characterization of Arc 239's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Arc 239 for its target receptors.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Methodology Details:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction.[4]

-

Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Rauwolscine for α2 receptors), and varying concentrations of unlabeled Arc 239.[3]

-

Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.[4]

-

Data Analysis: The radioactivity retained on the filters is measured. The IC50 value (the concentration of Arc 239 that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

[35S]GTPγS Binding Assay

This functional assay measures the ability of Arc 239 to antagonize agonist-induced G-protein activation.

Methodology Details:

-

Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured, and cell membranes are prepared as described for the radioligand binding assay.[3]

-

Assay Procedure: Membranes are incubated with an agonist, a range of concentrations of Arc 239, and [35S]GTPγS. In the presence of an agonist, the activated G-protein binds [35S]GTPγS.[3]

-

Data Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The ability of Arc 239 to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50).[3]

Platelet Aggregation Assay

This assay assesses the functional effect of Arc 239 on platelet function, a process involving α2A-adrenoceptors.

Figure 3: Experimental Workflow for a Platelet Aggregation Assay.

Methodology Details:

-

Sample Preparation: Platelet-rich plasma is prepared from whole blood.[1]

-

Assay Procedure: The platelet suspension is pre-treated with Arc 239 before the addition of a pro-aggregating agent like adrenaline or ADP.[1]

-

Data Analysis: The change in light transmittance or impedance is recorded to determine the percentage of platelet aggregation. The inhibitory effect of Arc 239 is calculated by comparing the aggregation in its presence to a control.[1]

Conclusion

This compound is a well-characterized antagonist of α2B/C-adrenergic and 5-HT1A receptors. Its mechanism of action, centered on the blockade of the Gi/o-coupled signaling pathway, has been elucidated through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. The distinct selectivity profile of Arc 239 makes it particularly useful for investigating the specific roles of α2B/C-adrenoceptor subtypes in health and disease.

References

An In-Depth Technical Guide to the Synthesis and Purity of Arc 239 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Arc 239 dihydrochloride (B599025), a potent and selective α2B/α2C adrenoceptor antagonist. The information presented herein is intended for an audience with a strong background in organic chemistry and drug development. This document details proposed experimental protocols, purification methods, and analytical procedures for purity assessment. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

Arc 239, chemically known as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a valuable pharmacological tool for studying the physiological and pathological roles of α2B and α2C adrenergic receptors.[1][2][3] Its selectivity makes it a crucial ligand for differentiating between α2-adrenoceptor subtypes. This guide outlines a feasible multi-step synthesis, purification strategy, and purity analysis of Arc 239 dihydrochloride.

Table 1: Compound Profile

| Property | Value |

| IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride[4] |

| Synonyms | This compound, ARC-239[4] |

| CAS Number | 67339-62-2 (hydrate)[2] |

| Molecular Formula | C₂₄H₂₉N₃O₃ · 2HCl[1] |

| Molecular Weight | 480.43 g/mol (anhydrous basis)[1][2] |

| Appearance | White to off-white powder[2] |

| Purity (typical) | ≥98% (HPLC)[3][5] |

| Solubility | Water (>5 mg/mL), DMSO (100 mM), Water (100 mM)[1][2] |

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key intermediates: 1-(2-methoxyphenyl)piperazine (Intermediate A) and 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (Intermediate B) . These intermediates are then coupled, followed by conversion to the dihydrochloride salt.

References

Arc 239 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Selective α2B/2C-Adrenoceptor Antagonist: Chemical Properties, Mechanism of Action, and Experimental Applications

This technical guide provides a comprehensive overview of Arc 239 dihydrochloride (B599025), a potent and selective antagonist of the α2B and α2C adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its mechanism of action, and detailed protocols for its use in key experimental assays.

Core Chemical and Physical Properties

Arc 239 dihydrochloride is a valuable pharmacological tool for dissecting the roles of α2-adrenoceptor subtypes. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 67339-62-2 | [1] |

| Molecular Formula | C₂₄H₂₉N₃O₃ · 2HCl | [1][2] |

| Molecular Weight | 480.43 g/mol (anhydrous basis) | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | >5 mg/mL in water | [1] |

| Storage | Short-term (up to 1 week): +4°C. Long-term (up to 12 months): -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C or -80°C. | [2] |

Pharmacological Profile: Binding Affinity and Selectivity

This compound exhibits a distinct selectivity profile for α-adrenergic receptor subtypes. It is a potent antagonist at the α2B and α2C subtypes with significantly lower affinity for the α2A subtype. Notably, it also displays affinity for the serotonin (B10506) 5-HT1A receptor, which should be a consideration in experimental design.[3][4]

| Receptor Subtype | Species/Expression System | pKᵢ / pKₑ | Kᵢ / Kₑ (nM) | Reference(s) |

| α2A-Adrenoceptor | Human recombinant (CHO cells) | 5.6 | ~2512 | [5] |

| α2B-Adrenoceptor | Human recombinant (CHO cells) | 8.4 | ~4.0 | [5] |

| α2C-Adrenoceptor | Human recombinant (CHO cells) | 7.08 | ~83.2 | [5] |

| α2B-Adrenoceptor | Rat Kidney | 7.06 | ~87.1 | [5] |

| 5-HT1A Receptor | Rat brain cortical membranes | - | 63.1 (radioligand: 8-OH-DPAT) | [6] |

| 5-HT1A Receptor | Rat brain cortical membranes | - | 136 (radioligand: RX 821002) | [6] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at α2B and α2C-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Canonical Gi/o Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase. Upon activation by an endogenous agonist like norepinephrine (B1679862) or epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Arc 239 blocks this cascade by preventing agonist binding to the receptor.[3]

Non-Canonical MAPK/ERK Signaling Pathway

Recent studies have revealed that α2B-adrenergic receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through a more complex, cAMP-independent mechanism involving phospholipase A2 (PLA2), arachidonic acid release, and subsequent transactivation of the epidermal growth factor receptor (EGFR).[1][2]

Experimental Protocols

Detailed methodologies for key in vitro assays involving this compound are provided below.

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success.

Materials:

-

This compound powder

-

Sterile, high-purity water or DMSO

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of solvent (water or DMSO). For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 480.43 g/mol , dissolve 4.8 mg in 1 mL of solvent.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store aliquots at -20°C or -80°C.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Arc 239.

Materials:

-

Receptor source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors

-

Radioligand: e.g., [³H]Rauwolscine or [³H]Yohimbine at a concentration near its Kd

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Non-specific binding control: 10 µM yohimbine (B192690) or phentolamine

-

96-well microplates

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethylenimine (PEI)

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells in ice-cold lysis buffer.

-

Centrifuge at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer.

-

Determine protein concentration (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of Arc 239 in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, add in order:

-

Assay buffer

-

Membrane preparation (e.g., 50-120 µg protein for tissue)

-

Radioligand

-

Arc 239 dilution or buffer (for total binding) or non-specific binding control.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot specific binding against the log concentration of Arc 239 to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of Arc 239 to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human α2B or α2C adrenoceptor

-

Arc 239 stock solution

-

An α2-adrenoceptor agonist (e.g., UK 14,304) stock solution

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

-

cAMP detection kit

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

-

Antagonist Pre-incubation:

-

Wash cells with assay buffer.

-

Pre-incubate cells with various concentrations of Arc 239 (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the α2-adrenoceptor agonist at its EC₈₀ concentration (previously determined) and forskolin (to stimulate adenylyl cyclase) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Arc 239 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of Arc 239.

-

This in-depth technical guide provides a solid foundation for researchers utilizing this compound in their studies. By understanding its chemical properties, mechanism of action, and appropriate experimental protocols, scientists can effectively leverage this compound to investigate the physiological and pathological roles of α2B and α2C-adrenergic receptors.

References

- 1. alpha 2B-adrenergic receptor activates MAPK via a pathway involving arachidonic acid metabolism, matrix metalloproteinases, and epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS:55974-42-0 | α2B adrenoceptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Biological Activity and Targets of Arc 239 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

Arc 239 dihydrochloride (B599025) is a well-characterized pharmacological tool primarily recognized for its selective antagonist activity at α2B and α2C-adrenergic receptors over the α2A subtype.[1] It also demonstrates significant affinity for the serotonin (B10506) 5-HT1A receptor.[1] This technical guide provides a comprehensive overview of the biological activity and molecular targets of Arc 239 dihydrochloride. It includes a detailed summary of its binding affinities, in-depth experimental protocols for its characterization, and visual representations of the associated signaling pathways to support its application in pharmacological research.

Core Biological Activity and Targets

This compound functions as a competitive antagonist at specific G-protein coupled receptors (GPCRs). Its primary targets are the α2B and α2C-adrenergic receptor subtypes.[2][3] Additionally, it exhibits notable binding affinity for the 5-HT1A serotonin receptor, where it also acts as an antagonist.[4] The antagonistic action of Arc 239 at these receptors blocks the canonical Gαi/o-protein signaling cascade, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by endogenous agonists like norepinephrine (B1679862) and serotonin.[1][4]

Quantitative Binding Affinity Data

The binding profile of this compound has been extensively characterized across various receptor subtypes using radioligand binding assays. The following tables summarize the binding affinities reported in the literature.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Ligand/Assay Condition | pKd | pKi | -log Kb | Reference |

| α2A-Adrenoceptor | CHO cell membranes | 5.95 | 5.6 | [5] | |

| α2A-Adrenoceptor | 6.7 | [2][6] | |||

| α2B-Adrenoceptor | CHO cell membranes | 7.41 | 8.4 | [5] | |

| α2B-Adrenoceptor | 8.8 | 8.51 | [2][6][7] | ||

| α2C-Adrenoceptor | CHO cell membranes | 7.56 | 7.08 | [5] | |

| α2D-Adrenoceptor | 6.4 | [2][6] |

Table 2: Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Ligand/Assay Condition | pKi | Ki (nM) | Reference |

| 5-HT1A Receptor | 63.1 | [8] |

Signaling Pathways

As an antagonist of Gαi/o-coupled receptors, Arc 239 blocks the downstream signaling cascades initiated by agonist binding. The primary mechanism involves preventing the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of Arc 239 by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[1][9]

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing the target receptor (e.g., α2B-adrenergic receptor).[6][10]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold Assay Buffer.[1]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive ligand (e.g., phentolamine (B1677648) for adrenergic receptors).[1]

-

Apparatus: 96-well microplates, glass fiber filters, vacuum filtration manifold, and a scintillation counter.[10]

Procedure:

-

Preparation: Thaw the cell membrane preparation and resuspend in fresh assay buffer.[10]

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[10] Include wells for total binding (no competitor) and non-specific binding (high concentration of non-radioactive ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand.[10]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Arc 239 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Arc 239 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11]

-

Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of Arc 239 to functionally antagonize the agonist-induced inhibition of cAMP production in cells expressing Gαi-coupled receptors.[4][12]

Materials:

-

Cells: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).[11]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).[4]

-

Agonist: An appropriate α2-adrenoceptor agonist (e.g., norepinephrine).[12]

-

Antagonist: this compound stock solution.

-

Stimulation Buffer: Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13] Forskolin may be added to amplify the cAMP signal.[14]

-

cAMP Assay Kit: A kit for detecting and quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[12]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for adherence.[12]

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.[12]

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to the wells.[12][13]

-

Incubation: Incubate for an appropriate duration to allow for changes in cAMP levels (e.g., 15-30 minutes).[12]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[12][14]

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of Arc 239.

-

The data will show that as the concentration of Arc 239 increases, the agonist's ability to inhibit cAMP production is reversed.

-

Calculate the IC₅₀ value, which represents the concentration of Arc 239 that restores 50% of the cAMP production that was inhibited by the agonist.[14]

-

Platelet Aggregation Assay

This assay assesses the effect of Arc 239 on platelet function by measuring its ability to inhibit agonist-induced platelet aggregation.[15]

Materials:

-

Blood Sample: Whole blood from healthy donors collected in tubes containing an anticoagulant like trisodium (B8492382) citrate.[16]

-

Platelet Agonist: An agent that induces platelet aggregation (e.g., ADP, epinephrine, or collagen).[15]

-

Antagonist: this compound.

-

Apparatus: A platelet aggregometer, which measures changes in light transmission through a platelet suspension.[17]

Procedure:

-

PRP and PPP Preparation:

-

Instrument Calibration: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.[17]

-

Antagonist Incubation: Place a sample of PRP in an aggregometer cuvette with a stir bar. Add the desired concentration of Arc 239 and incubate for a short period (e.g., 1-5 minutes) at 37°C with constant stirring.[18]

-

Induction of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation.[18]

-

Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[17]

-

Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to a vehicle control.[18]

Conclusion

This compound is a valuable pharmacological probe characterized by its selective antagonism of α2B/α2C-adrenergic receptors and its cross-reactivity with the 5-HT1A receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing Arc 239 to investigate the physiological and pathological roles of these important receptor systems. Careful consideration of its binding profile is essential for the accurate design and interpretation of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (0928) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Arc 239 Dihydrochloride: A Comprehensive Receptor Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Dated: December 10, 2025

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist with a well-characterized profile at various adrenergic and serotonin (B10506) receptors.[1] Chemically identified as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione, it is a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes.[2] This technical guide provides an in-depth overview of the binding affinity and selectivity of Arc 239, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.[1]

Binding Affinity and Selectivity of Arc 239

The binding profile of Arc 239 has been extensively determined through various radioligand binding assays. These studies reveal a high affinity for α2B- and α2C-adrenergic receptors, as well as significant affinity for α1-adrenergic and 5-HT1A receptors.[1] The compound's distinct selectivity profile, particularly its preference for α2B/C- and α1-adrenergic receptors over the α2A subtype, makes it a useful tool for dissecting the physiological and pathological roles of these receptor subtypes.[1]

Adrenergic Receptor Binding Profile

The following table summarizes the binding affinities of Arc 239 for various adrenergic receptor subtypes.

| Receptor Subtype | Species/Tissue/Expression System | Constant | Value (nM) | pKi/pKd | Reference |

| α1A | Human | Kd | 0.45 | 9.35 | [1][3] |

| α1B | - | Kd | 7.08 | - | [3] |

| α1D | - | Kd | 1.82 | - | [3] |

| α2A | Human recombinant (CHO cells) | pKi | ~2512 | 5.6 | [4] |

| α2A | Human Platelet | Ki | ~8710 | ~5.06 | [5] |

| α2A | - | pKd | ~1122 | 5.95 | [4] |

| α2B | Human recombinant (CHO cells) | pKi | ~4.0 | 8.4 | [4] |

| α2B | Rat Kidney | pKi | ~87.1 | 7.06 | [4] |

| α2B | Rat Neonatal Rat Lung | Ki | 87.1 | 7.06 | [5] |

| α2B | - | pKd | ~38.9 | 7.41 | [4] |

| α2C | Human recombinant (CHO cells) | pKi | ~83.2 | 7.08 | [4] |

| α2C | Human | Ki | 112.2 | 6.95 | [5] |

| α2C | - | pKd | ~27.5 | 7.56 | [4] |

Serotonin Receptor Binding Profile

Arc 239 also demonstrates notable affinity for the 5-HT1A serotonin receptor, a factor that should be considered when interpreting experimental data.[4][6]

| Receptor Subtype | Species/Tissue | Constant | Value (nM) | Reference |

| 5-HT1A | Rat Brain Cortex | Ki | 63.1 | [5][7] |

Signaling Pathways

As an antagonist, Arc 239 blocks the downstream signaling cascades initiated by the activation of α1-adrenergic, α2-adrenergic, and 5-HT1A receptors.[1] Both α2-adrenergic and 5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o).[4][5]

References

Arc 239 Dihydrochloride: A Technical Pharmacology Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C adrenergic receptors, demonstrating significantly lower affinity for the α2A subtype.[1][2] This selectivity profile establishes Arc 239 as a critical pharmacological tool for the characterization and elucidation of the physiological and pathological roles of α2B and α2C-adrenoceptor subtypes.[2][3] This document provides a comprehensive review of the pharmacology of Arc 239 dihydrochloride, including its mechanism of action, receptor binding affinities, and detailed experimental protocols for its application in research settings. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. The compound has also been noted to exhibit affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[1][2]

Core Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at α2B and α2C-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).[1] Upon activation by an endogenous agonist such as norepinephrine (B1679862), the Gi protein inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By binding to these receptors, Arc 239 prevents agonist binding, thereby blocking this inhibitory signaling cascade.[1] Functionally, as an α2-adrenoceptor antagonist, Arc 239 can also block presynaptic autoreceptors, which leads to an increased synaptic concentration of catecholamines like norepinephrine and dopamine.[4]

Signaling Pathway

The antagonistic action of Arc 239 on the α2-adrenergic receptor signaling pathway is depicted below.

Quantitative Pharmacological Data

The binding affinities of this compound for various adrenergic receptor subtypes are summarized below. The data highlights the compound's selectivity for the α2B and α2C subtypes over the α2A subtype.

| Receptor Subtype | Binding Affinity (pKD) | Reference |

| α2B | 8.8 | [5] |

| α2A | 6.7 | |

| α2D | 6.4 |

Experimental Protocols

Detailed methodologies for key experiments utilizing Arc 239 to investigate α2-adrenoceptor activity are provided below.

Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of Arc 239 at α2-adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors.[1]

-

Radioligand: e.g., [3H]-Rauwolscine or [3H]-MK912.[2]

-

Competitor: this compound.[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold Assay Buffer.[1]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-AR ligand, such as yohimbine (B192690) or phentolamine.[1]

-

96-well microplates and Glass fiber filters (e.g., GF/B or GF/C).[1]

-

Scintillation counter.[2]

Workflow:

Procedure:

-

Membrane Preparation: Thaw cell membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .[2]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Radioligand and membrane preparation in binding buffer.[2]

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled competing ligand, and membrane preparation.[2]

-

Competition: Radioligand, varying concentrations of Arc 239 (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.[2]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Arc 239 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath Functional Assay

This protocol assesses the antagonist effect of Arc 239 on agonist-induced tissue contraction.

Materials:

-

Isolated tissue (e.g., rat aorta).

-

This compound.[2]

-

Agonist (e.g., Noradrenaline).[2]

-

Krebs-Henseleit solution.[2]

-

Isolated tissue bath system with force transducers and data acquisition system.[2]

Procedure:

-

Tissue Preparation: Dissect the desired tissue in cold Krebs-Henseleit solution and cut it into rings (2-4 mm). Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.[2]

-

Equilibration and Tensioning: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.[2]

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability.[2]

-

Antagonist Incubation: Incubate the tissues with either vehicle (control) or varying concentrations of Arc 239 for a predetermined period.

-

Cumulative Concentration-Response Curve: Add the agonist (e.g., noradrenaline) in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve.[2]

-

Data Analysis: Measure the contractile force at each agonist concentration. Plot the contractile response against the logarithm of the agonist concentration for both control and Arc 239-treated tissues. Determine the EC50 values for the agonist in the absence and presence of Arc 239.[2]

Platelet Aggregation Inhibition Assay

This protocol evaluates the inhibitory effect of Arc 239 on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.[3]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3]

-

This compound stock solution.[3]

-

Platelet aggregation agonist (e.g., ADP, epinephrine, collagen).[3]

-

Platelet aggregometer and cuvettes.[3]

Procedure:

-

PRP and PPP Preparation: Prepare PRP and PPP from fresh human whole blood by differential centrifugation.[3]

-

Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.[3]

-

Arc 239 Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound. Incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.[3]

-

Induction of Aggregation: Add the platelet agonist to the cuvettes to induce aggregation.[3]

-

Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.[3]

-

Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to the vehicle control.[3]

In Vivo Microdialysis

This protocol measures the effect of systemically administered Arc 239 on extracellular neurotransmitter levels in a specific brain region of a rat.[4]

Materials:

-

Arc 239 solubilized in a suitable vehicle (e.g., saline).[4]

-

Adult male Sprague-Dawley or Wistar rat.[4]

-

Stereotaxic frame and surgical equipment.[4]

-

Microdialysis system (probe, syringe pump, fraction collector).[4]

-

Artificial cerebrospinal fluid (aCSF).[4]

Workflow:

Procedure:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover for several days.[4]

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to stabilize for at least 2 hours.[4]

-

Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure stable neurotransmitter levels.[4]

-

Drug Administration: Administer Arc 239 (e.g., 5-40 mg/kg, i.p.) or a vehicle control.[4]

-

Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.[4]

-

Analysis: Analyze the concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples using a sensitive analytical method such as HPLC.

Applications in Research

This compound is a valuable research tool for:

-

Differentiating the roles of α2-adrenoceptor subtypes in various physiological and pathological processes.

-

Investigating the therapeutic potential of targeting α2B and α2C receptors in conditions such as depression, pain, and urogenital disorders.[6]

-

Studying the regulation of neurotransmitter release in the central and peripheral nervous systems.[4]

-

Its use has been noted in studies investigating glioblastoma, although its effects in this context may be independent of adrenergic receptors.[7][8][9]

Conclusion

This compound's high affinity and selectivity for α2B and α2C-adrenergic receptors make it an indispensable tool for researchers in pharmacology and neuroscience. The detailed protocols and compiled data in this guide are intended to facilitate the design and execution of robust experiments to further explore the roles of these important receptor subtypes. Careful consideration of its potential off-target effects, such as at the 5-HT1A receptor, is crucial for accurate data interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. US20020198136A1 - Compounds and methods for the treatment of urogenital disorders - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway | EMBO Molecular Medicine [link.springer.com]

- 9. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Arc 239 Dihydrochloride: A Technical Guide to its Binding Affinity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a valuable pharmacological tool recognized for its potent and selective antagonist activity at α2B and α2C-adrenergic receptors (ARs) over the α2A subtype.[1] This selectivity allows for the precise investigation of the physiological and pathological roles of these specific receptor subtypes. In addition to its primary targets, Arc 239 has also been reported to exhibit affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[1] This technical guide provides a comprehensive overview of the binding affinity of Arc 239 dihydrochloride, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Binding Affinity of this compound

The binding affinity of this compound has been characterized across various adrenergic and serotonergic receptors. The following table summarizes the quantitative data from radioligand binding assays, highlighting its selectivity profile.

| Target Receptor | Species / Expression System | Affinity Constant | Value (nM) | pKi / pKD | Reference |

| α2B-AR | Human recombinant (CHO cells) | pKi | ~4.0 | 8.4 | [1] |

| α2A-AR | Human recombinant (CHO cells) | pKi | ~2512 | 5.6 | [1] |

| α2C-AR | Human recombinant (CHO cells) | pKi | ~83.2 | 7.08 | [1] |

| α2B-AR | Rat Kidney | pKi | ~87.1 | 7.06 | [1] |

| α2D-AR | pKD | 6.4 | |||

| α2A-AR | pKD | 6.7 | |||

| α2B-AR | pKD | 8.8 | |||

| 5-HT1A | Ki | ~27.5 | 7.56 | [1] |

Kinetics of Receptor Binding

Mechanism of Action

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go). Upon activation by an agonist such as norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Arc 239 acts as an antagonist by binding to α2-ARs, primarily the α2B and α2C subtypes, thereby preventing agonist binding and blocking this inhibitory signaling cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Arc 239 by measuring its ability to compete with a radiolabeled ligand for binding to α2-adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors.[1]

-

Radioligand: A suitable α2-AR radioligand, such as [³H]-Yohimbine or [³H]-Rauwolscine, at a concentration near its Kd.[1]

-

Competitor: this compound.[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold Assay Buffer.[1]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-AR ligand, such as yohimbine (B192690) or phentolamine.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, non-labeled competing ligand, and membrane preparation.

-

Competition: Radioligand, various concentrations of Arc 239, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Arc 239 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

-

Platelet Aggregation Inhibition Assay

This functional assay assesses the inhibitory effect of Arc 239 on platelet aggregation induced by an agonist.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

Platelet aggregation agonist (e.g., ADP, epinephrine).

-

Saline.

-

Platelet aggregometer and cuvettes.

Procedure:

-

PRP and PPP Preparation: Prepare PRP and PPP from fresh human whole blood by differential centrifugation.

-

Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

-

Arc 239 Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound. Incubate for 1-5 minutes at 37°C with stirring.

-

Induction of Aggregation: Add the platelet agonist to the cuvettes to induce aggregation.

-

Measurement: Record the change in light transmission for 5-10 minutes using the aggregometer.

-

Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to the vehicle control.

Conclusion

This compound is a potent and selective antagonist of α2B and α2C-adrenergic receptors, making it an indispensable tool for pharmacological research. Its well-characterized binding affinity allows for the targeted investigation of α2-adrenergic signaling pathways. The detailed protocols provided in this guide offer a framework for the consistent and accurate determination of its pharmacological properties in various experimental settings. Further research is warranted to elucidate the specific kinetic parameters of its interaction with its target receptors.

References

Unraveling the Off-Target Binding Profile of Arc 239 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target binding profile of Arc 239 dihydrochloride (B599025), a potent antagonist of α2-adrenergic receptors with significant activity at other receptors. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to serve as an in-depth resource for pharmacology and drug development professionals.

Core Compound Identity

Arc 239 dihydrochloride, chemically identified as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a well-characterized α-adrenergic antagonist. Its identity is confirmed by its CAS Number: 67339-62-2.[1][2] It is crucial to distinguish this compound from other similarly named research chemicals to ensure accurate interpretation of experimental results.

Quantitative Off-Target Binding Profile

The binding affinity of this compound has been extensively characterized across a range of G-protein coupled receptors (GPCRs). The following tables summarize the reported binding affinities (Ki, pKi, Kd, and pKd) for its primary and off-target receptors.

Table 1: Adrenergic Receptor Binding Affinities

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | pKi | Kd (nM) | pKd | Reference(s) |

| α1A | Human | - | - | - | 0.45 | 9.35 | [1] |

| α1B | Human | - | - | - | 7.08 | 8.15 | [1] |

| α1D | Human | - | - | - | 1.82 | 8.74 | [1] |

| α1 (non-selective) | Rat | Cerebral Cortex | 0.3 | - | - | - | [1] |

| α2A | Human | Platelet | ~8710 | ~5.06 | - | - | [3] |

| α2A | Human | Recombinant (CHO cells) | 3548 | 5.45 | - | - | [1] |

| α2A | Human | Recombinant (CHO cells) | - | 5.6 | - | 5.95 | [1] |

| α2A | - | - | - | - | - | 6.7 | [4] |

| α2B | Rat | Kidney | 87.1 | 7.06 | - | - | [1] |

| α2B | Human | Recombinant (CHO cells) | - | 8.4 | - | 7.41 | [1] |

| α2B | - | - | - | - | - | 8.8 | [4] |

| α2C | Human | - | 112.2 | 6.95 | - | - | [1][3] |

| α2C | Human | Recombinant (CHO cells) | - | 7.08 | - | 7.56 | |

| α2D | - | - | - | - | - | 6.4 | [4] |

Table 2: Serotonin (B10506) Receptor Binding Affinities

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| 5-HT1A | Rat | Brain Cortex | 63.1 | [3] |

| 5-HT1A | Rat | Cortical Membranes | 136 (using [3H]RX 821002) | [2] |

Experimental Protocols

The following protocols are representative of the methodologies used to determine the binding and functional activity of this compound.

Radioligand Binding Assay (General Protocol)

This assay is the primary method for determining the binding affinity (Ki) of a compound.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex, neonatal rat lung) or cells expressing the receptor of interest (e.g., CHO, HEK293) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][3]

-

The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the target receptors.[1]

-

The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.[1]

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.[1]

-

Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (Arc 239).[1][3]

-

Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a competing non-radioactive ligand.[1]

-

The mixture is incubated to reach equilibrium.[1]

3. Filtration and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.[1]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.[1]

-

The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[1][3]

[³⁵S]GTPγS Binding Assay (for Gαi/Gαq-coupled receptors)

This functional assay measures the activation of G-proteins following receptor stimulation.

1. Assay Setup:

-

Cell membranes are incubated with an agonist, a range of concentrations of the antagonist (Arc 239), and [³⁵S]GTPγS.[1] 2. Mechanism:

-

In the presence of an agonist, the activated G-protein binds [³⁵S]GTPγS.[1] 3. Measurement:

-

The reaction is stopped, and the bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.[1] 4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Arc 239 and the general workflow for its characterization.

Summary and Conclusion

This compound is a potent antagonist with high affinity for α2B and α2C-adrenergic receptors and notable off-target affinity for α1-adrenergic and 5-HT1A serotonin receptors. Its selectivity profile, particularly its significantly lower affinity for the α2A-adrenergic subtype, makes it a valuable pharmacological tool for dissecting the distinct roles of these receptor subtypes in physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive foundation for the design and interpretation of studies utilizing Arc 239, ensuring a more informed approach to research and drug development. Researchers should always consider the off-target activities of Arc 239, especially at the 5-HT1A receptor, when analyzing experimental outcomes.

References

An In-Depth Technical Guide to the Historical Research Applications of Arc 239 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of Arc 239 dihydrochloride (B599025), a potent and selective α2-adrenergic receptor antagonist. This document collates quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for the scientific community.

Introduction and Core Properties

Arc 239 dihydrochloride, with the chemical name 2-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a synthetic compound that has been instrumental in the pharmacological characterization of α2-adrenergic receptors. Its historical significance lies in its utility as a research tool to elucidate the physiological and pathophysiological roles of specific α2-adrenoceptor subtypes.

| Property | Value |

| Molecular Formula | C₂₄H₂₉N₃O₃ · 2HCl |

| Molecular Weight | 480.43 g/mol |

| CAS Number | 67339-62-2 |

| Appearance | Solid |

| Purity | >98% |

Mechanism of Action and Receptor Selectivity

This compound is a competitive antagonist with high affinity for the α2B and α2C-adrenergic receptor subtypes.[1] Early research in the 1980s initially characterized it as a specific α1-adrenoceptor blocking drug.[2] However, more recent and detailed radioligand binding studies have firmly established its selectivity for the α2B/2C subtypes over the α2A and α1 subtypes. It is crucial to note that Arc 239 also exhibits significant affinity for the serotonin (B10506) 5-HT1A receptor, a factor that must be considered in the design and interpretation of experimental studies.[3][4]

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and modulates downstream signaling events. By competitively binding to and blocking the α2B/2C-adrenoceptors, Arc 239 prevents this signaling cascade.[3]

Signaling Pathway Diagram

Quantitative Data on Receptor Binding Affinity

The selectivity of this compound has been quantified through numerous radioligand binding assays. The following tables summarize its binding affinities (pKD, pKi, and Ki) for various adrenergic and serotonergic receptor subtypes.

Table 1: Binding Affinities (pKD and pKi) for Adrenergic Receptors

| Receptor Subtype | pKD | pKi | Species/System | Reference |

| α2B | 8.8 | 8.4 | Not specified / Human recombinant | [3] |

| α2A | 6.7 | 5.6 | Not specified / Human recombinant | [3] |

| α2D | 6.4 | - | Not specified | [3] |

| α2C | - | 7.08 | Human recombinant |

Table 2: Binding Affinities (Ki) for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Species/System | Reference |

| 5-HT1A | 63.1 | 8-OH-DPAT | Rat brain cortical membranes | [3] |

| 5-HT1A | 136 | RX 821002 | Rat brain cortical membranes | [3] |

Experimental Protocols

In Vitro Experimental Protocols

Materials:

-

This compound powder

-

Sterile, high-purity water or DMSO

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to a vial containing 1 mg of this compound (MW: 480.43), add 208.15 µL of solvent.[1]

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.[1]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Materials:

-

HEK293 or CHO cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Protocol:

-

Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of Arc 239 in culture medium. The final concentrations should range from approximately 100 µM down to 10 nM. Include a vehicle control (DMSO at the same final concentration as the highest Arc 239 concentration, typically ≤ 0.5%).

-

Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24-48 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot cell viability (%) against the logarithm of the Arc 239 concentration to determine the highest non-toxic concentration.

Materials:

-

Cells expressing the α2-adrenoceptor of interest (e.g., HEK293, CHO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

α2-adrenoceptor agonist (e.g., UK 14,304)

-

This compound working solutions

-

cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.

-

Pre-treatment with Antagonist: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of Arc 239 (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.

-

Agonist Stimulation: Add the α2-adrenoceptor agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a constant concentration of forskolin (to stimulate adenylyl cyclase).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Arc 239 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of Arc 239.

In Vivo Experimental Protocols

Detailed, step-by-step in vivo experimental protocols for this compound are not extensively documented in the readily available literature. However, based on its known pharmacological effects, it has been used in cardiovascular and neuroscience research in animal models. The following represent general methodologies that can be adapted for studies involving Arc 239.

Objective: To assess the in vivo effects of intravenously administered Arc 239 on key hemodynamic parameters.

General Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium) and maintain a stable level of anesthesia. Intubate and provide artificial ventilation.

-

Instrumentation: Cannulate the femoral artery for continuous measurement of arterial blood pressure. Cannulate the femoral vein for intravenous administration of Arc 239 or vehicle. Place a pressure transducer to record blood pressure and heart rate. A flow probe can be placed around the ascending aorta to measure cardiac output.

-

Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters.

-

Drug Administration: Administer Arc 239 intravenously at desired doses (e.g., 3-50 micrograms/kg in dogs) or as a continuous infusion.[2]

-

Data Acquisition: Continuously record blood pressure, heart rate, and other parameters throughout the experiment.

-

Data Analysis: Analyze the changes in hemodynamic parameters from baseline following Arc 239 administration.

Objective: To measure the effect of Arc 239 on the extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in specific brain regions.

General Procedure:

-

Stereotaxic Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect at least 3-4 baseline dialysate samples.

-

Drug Administration: Administer Arc 239 via a suitable route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of Arc 239 with a vehicle control.

Mandatory Visualizations

Experimental Workflow: In Vitro cAMP Assay

Logical Relationship: Receptor Selectivity of Arc 239

Conclusion

This compound has historically been a valuable pharmacological tool for the investigation of α2-adrenergic receptor function, particularly for differentiating the roles of the α2B and α2C subtypes from the α2A subtype. Its well-characterized in vitro profile, coupled with the detailed protocols provided in this guide, enables researchers to effectively utilize this compound in their studies. However, users must remain cognizant of its significant affinity for the 5-HT1A receptor and design experiments with appropriate controls to ensure the accurate interpretation of results. While its in vivo applications are evident from the literature, the lack of detailed, standardized protocols suggests an area for future methodological development. This guide serves as a comprehensive resource to facilitate the continued use of this compound in advancing our understanding of adrenergic and serotonergic signaling in health and disease.

References

The Role of Arc 239 Dihydrochloride in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist with a complex pharmacological profile, exhibiting high affinity for several adrenergic and serotonergic receptor subtypes. This technical guide provides an in-depth overview of the core pharmacology of Arc 239, focusing on its mechanism of action and its multifaceted role in neurotransmission. This document summarizes key quantitative data from in vitro binding and functional assays, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Arc 239 is a pharmacological tool primarily characterized as a selective antagonist for α2B and α2C-adrenergic receptor subtypes over the α2A subtype.[1] It also demonstrates significant affinity for α1-adrenergic and 5-HT1A serotonin (B10506) receptors.[2][3] This polypharmacological profile makes Arc 239 a valuable compound for dissecting the physiological and pathological roles of these receptor systems in the central nervous system. Understanding its interactions with these key receptors is crucial for elucidating its effects on neurotransmitter release and its potential therapeutic applications.

Physicochemical Properties

Arc 239 dihydrochloride is the dihydrochloride salt of the parent compound, presenting as a white to off-white powder.[4][5]

| Property | Value | Source |

| Chemical Name | 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride | [1] |

| Molecular Formula | C₂₄H₃₁Cl₂N₃O₃ | [6] |

| Molecular Weight | 480.43 g/mol (anhydrous basis) | [1][6] |

| CAS Number | 55974-42-0 | [6] |

| Solubility | >5 mg/mL in H₂O | [4][5] |

| Purity | ≥98% (HPLC) | [1] |

In Vitro Pharmacology: Receptor Binding and Functional Data

The affinity of Arc 239 for various neurotransmitter receptors has been determined through radioligand binding assays. These studies reveal a high affinity for α1 and α2-adrenergic receptor subtypes, as well as the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity

| Receptor Subtype | Kᵢ (nM) | pKᵢ/pKd | Species | Tissue/Cell Line | Reference |

| α1A-Adrenergic | 0.45 (Kd) | 9.35 (pKd) | Human | - | [2] |

| α1B-Adrenergic | 7.08 (Kd) | 8.15 (pKd) | Human | - | [2] |

| α1D-Adrenergic | 1.82 (Kd) | 8.74 (pKd) | Human | - | [2] |

| α2A-Adrenergic | - | 6.7 (pKd) | - | - | [1] |

| α2B-Adrenergic | - | 8.8 (pKd) | - | - | [1] |

| α2B-Adrenergic | - | 7.06 | Rat | Kidney | [7][8] |

| α2C-Adrenergic | - | 6.95 | Human | - | [7][8] |

| α2D-Adrenergic | - | 6.4 (pKd) | - | - | [1] |

Serotonin Receptor Binding Affinity

| Receptor Subtype | Kᵢ (nM) | pKᵢ | Species | Tissue/Cell Line | Reference |

| 5-HT1A | 63.1 | - | Rat | Brain | [7][8][9] |

Mechanism of Action and Signaling Pathways

Arc 239 functions as an antagonist at α1-adrenergic, α2-adrenergic, and 5-HT1A receptors, thereby blocking the downstream signaling cascades initiated by the binding of endogenous agonists like norepinephrine (B1679862) and serotonin.[2][10]

Antagonism of α2-Adrenergic Receptors

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[10] Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] By blocking these receptors, Arc 239 prevents this inhibitory signaling cascade.[10] Presynaptic α2-autoreceptors play a crucial role in a negative feedback loop that inhibits further neurotransmitter release.[3] Antagonism of these autoreceptors by Arc 239 is expected to increase the synaptic concentrations of catecholamines such as norepinephrine and dopamine (B1211576).[3]

References

- 1. Postnatal phencyclidine-induced deficit in adult water maze performance is associated with N-methyl-D-aspartate receptor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation between in vivo hippocampal norepinephrine response and behavioral/neuroendocrine responses to noise stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of AR-C239, 2-[2-[4(o-methoxyphenyl)-piperazine-1-Yl]-ethyl]4,4-dimethyl-1,3(2H-4H) isoquinolinedione, a new alpha-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Arc 239 Dihydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc 239 dihydrochloride (B599025), a potent and selective α2B/α2C-adrenoceptor antagonist, has carved a niche in pharmacological research as a critical tool for dissecting the roles of specific adrenergic receptor subtypes. This technical guide provides an in-depth overview of the discovery, development, and experimental protocols associated with Arc 239 dihydrochloride. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Discovery and Initial Characterization

Arc 239, with the chemical name 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride, emerged from the research and development pipeline of Boehringer Ingelheim. The initial pharmacological properties of this novel α-adrenoceptor blocking drug were first detailed in a 1980 publication in the Journal of Cardiovascular Pharmacology by Mouillé and colleagues. This seminal work laid the foundation for understanding its antagonist activity at α-adrenoceptors.

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the α2B and α2C-adrenoceptor subtypes over the α2A subtype. This selectivity has made it an invaluable pharmacological probe for differentiating the physiological and pathological functions of these specific receptors.

Binding Affinities

The binding affinities of this compound for various α-adrenoceptor subtypes have been determined through radioligand binding assays. The dissociation constants (pKd and pKi) quantify the drug's affinity for its target receptors. A higher pK value indicates a stronger binding affinity.

| Receptor Subtype | pKd | pKi | Species | Reference |

| α2A | 6.7 | 5.6 | Human | [1][2] |

| α2B | 8.8 | 8.4 | Human | [1][2] |

| α2C | - | 7.08 | Human | [2] |

| α2D | 6.4 | - | Rat | [1] |

Cross-Reactivity

Further studies have revealed that this compound also exhibits a notable affinity for the serotonin (B10506) 5-HT1A receptor. This cross-reactivity is an important consideration in the interpretation of experimental results.

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 63.1 | Rat | [3] |

Experimental Protocols

Radioligand Binding Assay for Adrenoceptor Affinity

This protocol outlines a general method for determining the binding affinity of this compound to α2-adrenoceptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the α2-adrenoceptor subtype of interest.

-

This compound.

-